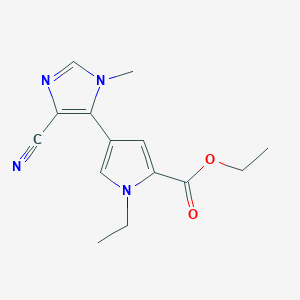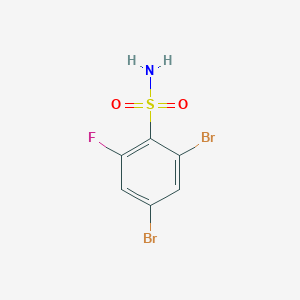
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of acetic acid esterified with a phenyl group substituted with bis(2-chloroethyl)amino groups and a 2-hydroxy-1,3-propanediyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester typically involves multiple steps. One common method includes the esterification of acetic acid with a phenyl group substituted with bis(2-chloroethyl)amino groups. This reaction is often carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using advanced reactors and continuous flow systems. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino groups are known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of its potential anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, methyl ester
- Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, ethyl ester
- Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, propyl ester
Uniqueness
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester is unique due to the presence of the 2-hydroxy-1,3-propanediyl moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
38358-06-4 |
|---|---|
Formule moléculaire |
C27H34Cl4N2O5 |
Poids moléculaire |
608.4 g/mol |
Nom IUPAC |
[3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-2-hydroxypropyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C27H34Cl4N2O5/c28-9-13-32(14-10-29)23-5-1-21(2-6-23)17-26(35)37-19-25(34)20-38-27(36)18-22-3-7-24(8-4-22)33(15-11-30)16-12-31/h1-8,25,34H,9-20H2 |
Clé InChI |
TUMJLXBPWBHUJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)OCC(COC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



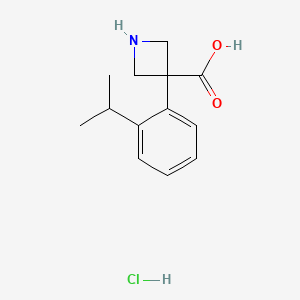
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)

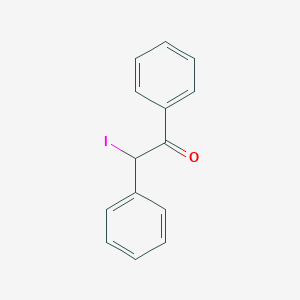
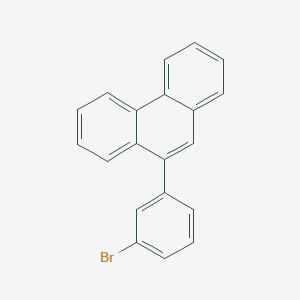

![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
